(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored for treating various diseases. Its structure-activity relationship (SAR) studies help in designing more potent and selective drugs.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and biochemical assays are required to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may exhibit unique properties due to the presence of the bromine and methoxy groups. These substituents can influence the compound’s reactivity, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C23H16BrNO3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16BrNO3/c1-27-18-11-9-16(10-12-18)22(26)19(14-15-5-4-6-17(24)13-15)23-25-20-7-2-3-8-21(20)28-23/h2-14H,1H3/b19-14+ |
InChI Key |
BCUUUDAXHAYMIM-XMHGGMMESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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